molecular formula C20H15ClFN5O5S2 B1662655 Elinogrel CAS No. 936500-94-6

Elinogrel

Cat. No.: B1662655
CAS No.: 936500-94-6
M. Wt: 523.9 g/mol
InChI Key: LGSDFTPAICUONK-UHFFFAOYSA-N
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Description

Elinogrel is an experimental antiplatelet drug that acts as a P2Y12 receptor inhibitor. Unlike some other antiplatelet drugs, this compound is a reversible inhibitor and is pharmacologically active without requiring metabolic activation. It was developed to provide rapid and potent platelet inhibition, making it a potential candidate for treating cardiovascular disorders and preventing myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elinogrel can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the formation of a sulfonylurea structure, which is a key component of the compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimizing the reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

Elinogrel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

    Chemistry: Elinogrel’s unique chemical structure and reactivity make it a valuable compound for studying chemical reactions and developing new synthetic methodologies.

    Biology: In biological research, this compound is used to study platelet aggregation and the mechanisms of antiplatelet drugs.

    Medicine: this compound has been explored as a potential treatment for cardiovascular disorders, particularly in preventing myocardial infarction and other thrombotic events.

    Industry: The compound’s properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Elinogrel exerts its effects by binding to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP). This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. As a result, this compound effectively reduces platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Elinogrel is similar to other P2Y12 receptor inhibitors, such as:

Uniqueness

This compound stands out due to its reversible inhibition and rapid onset of action. Unlike clopidogrel and prasugrel, which require metabolic activation, this compound is pharmacologically active in its administered form. Additionally, this compound can be administered both intravenously and orally, providing flexibility in clinical settings .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDFTPAICUONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918262
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PRT060128 is a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets. PRT06128 prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade. PRT060128 likely has a similar mechanism of action to clopidogrel.
Record name Elinogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

936500-94-6
Record name Elinogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936500-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elinogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936500946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elinogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELINOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915Y8E749J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Elinogrel, and how does it work?

A: this compound is a selective, competitive, and reversible antagonist of the P2Y12 receptor. [] This receptor, found on the surface of platelets, plays a crucial role in platelet activation and aggregation. By blocking this receptor, this compound prevents adenosine diphosphate (ADP) from binding and activating platelets, thereby inhibiting platelet aggregation and thrombus formation. [, ]

Q2: How does this compound's mechanism of action differ from other P2Y12 antagonists like Clopidogrel?

A: Unlike Clopidogrel, which requires hepatic metabolism to become active, this compound directly inhibits the P2Y12 receptor. [, ] Additionally, this compound's inhibition is reversible, meaning its effects wear off as the drug is cleared from the body. In contrast, Clopidogrel's active metabolite binds irreversibly to the P2Y12 receptor, leading to prolonged platelet inhibition. [, , ]

Q3: Does this compound affect platelet function beyond inhibiting ADP-induced aggregation?

A: Research suggests that this compound also inhibits the "inducible pool" of P2Y12 receptors. [] This pool becomes exposed upon platelet activation by strong agonists like thrombin, further contributing to this compound's antithrombotic activity compared to Clopidogrel, which cannot completely block this pool. []

Q4: Are there off-target effects associated with this compound?

A: Preclinical studies in mice suggest that unlike thienopyridines like Clopidogrel, this compound does not appear to have off-target effects at the vessel wall that contribute to bleeding. []

Q5: How does this compound's pharmacokinetic profile compare to Clopidogrel's?

A: this compound demonstrates a more rapid onset and offset of action compared to Clopidogrel. [, , ] This is because this compound is a direct-acting agent, whereas Clopidogrel requires metabolic activation. []

Q6: Can this compound be administered both intravenously and orally?

A: Yes, this compound is unique among P2Y12 antagonists in that it is available in both intravenous and oral formulations. [, , , ] This allows for a smooth transition from short- to long-term treatment. []

Q7: Does the CYP2C19 genotype influence this compound's efficacy?

A: Unlike Clopidogrel, whose metabolism is significantly affected by CYP2C19 polymorphisms, this compound's efficacy does not appear to be influenced by this genetic variability. [, ] This is because this compound doesn't rely on CYP2C19 for activation.

Q8: What were the key findings of the INNOVATE-PCI trial's platelet function substudy?

A: This substudy revealed that this compound achieved more rapid and potent antiplatelet effects than Clopidogrel in the acute phase. [] These effects were sustained during the transition from intravenous to oral formulation. [] During chronic therapy, both drugs achieved similar levels of platelet reactivity. []

Q9: Has this compound been compared to other novel P2Y12 antagonists?

A: While head-to-head comparisons are limited, research highlights the advantages of various novel P2Y12 antagonists, including this compound, over Clopidogrel in terms of potency, onset of action, and consistency of platelet inhibition. [, , , ]

Q10: Does this compound have a higher bleeding risk compared to other P2Y12 inhibitors?

A: Clinical data on this compound's bleeding risk is still limited compared to other P2Y12 inhibitors like Prasugrel and Ticagrelor, which have been more extensively studied in phase 3 trials. [, ] The INNOVATE-PCI trial showed a higher incidence of bleeding requiring medical attention with this compound compared to Clopidogrel, but major bleeding events were not significantly different. []

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